molecular formula C16H22O8S B15200865 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

Cat. No.: B15200865
M. Wt: 374.4 g/mol
InChI Key: BPANMSDDTZZEDD-FQLMCAECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose typically involves the protection of the hydroxyl groups of sorbofuranose followed by tosylation. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions. These properties make the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-O-Tosyl-2,3-O-isopropylidene-D-glucopyranose: Similar in structure but derived from glucose instead of sorbose.

    6-O-Tosyl-2,3-O-isopropylidene-D-mannopyranose: Another similar compound derived from mannose.

Uniqueness

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific configuration and the presence of both tosyl and isopropylidene groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound for various synthetic applications .

Biological Activity

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is a glycosyl derivative known for its potential biological activities. This compound has garnered attention in biochemical research due to its structural properties and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is characterized by the following structural features:

  • Molecular Formula : C12H16O5S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 2484-54-0

The tosyl group enhances the reactivity of the hydroxyl groups, making this compound a useful intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose has been investigated in several studies, focusing on its interactions with enzymes, potential therapeutic applications, and effects on cellular processes.

Enzyme Interactions

Research indicates that this compound can act as a substrate or inhibitor for specific glycosyltransferases and hydrolases. The presence of the tosyl group allows for nucleophilic attack by enzymes, facilitating glycosylation reactions.

Table 1: Enzyme Interactions

Enzyme TypeInteraction TypeObserved Effect
GlycosyltransferaseSubstratePromotes glycosylation
HydrolaseInhibitorReduces hydrolysis rates

Study 1: Glycosylation Reactions

In a study published in Journal of Organic Chemistry, researchers explored the use of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose as a glycosyl donor in reactions with various acceptors. The results demonstrated high yields of glycosides under mild conditions, indicating its utility in synthetic carbohydrate chemistry .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The study found that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

The biological activity of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is largely influenced by its ability to form reactive intermediates. The tosyl group can facilitate nucleophilic substitution reactions, enabling the compound to interact with various biological targets. This reactivity is crucial for its role in enzyme catalysis and potential therapeutic applications.

Properties

Molecular Formula

C16H22O8S

Molecular Weight

374.4 g/mol

IUPAC Name

[(3aS,5S,6R,6aS)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13+,14-,16-/m0/s1

InChI Key

BPANMSDDTZZEDD-FQLMCAECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)CO)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O

Origin of Product

United States

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